REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH:8]C(=O)OC(C)(C)C)[C:5]([CH:16]=[N:17][OH:18])=[CH:4][CH:3]=1>Cl.O1CCOCC1>[ClH:1].[NH2:8][C:6]1[C:5]([CH:16]=[N:17][OH:18])=[CH:4][CH:3]=[C:2]([Cl:1])[N:7]=1 |f:3.4|
|
Name
|
tert-butyl {6-chloro-3-[(hydroxyimino)methyl]pyridin-2-yl}carbamate
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N1)NC(OC(C)(C)C)=O)C=NO
|
Name
|
|
Quantity
|
285 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to half of its original volume
|
Type
|
ADDITION
|
Details
|
the same amount of diethyl ether was added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
the product was filtered off
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
Cl.NC1=NC(=CC=C1C=NO)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |